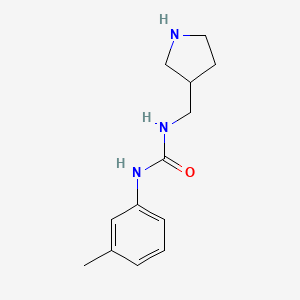

1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea

Description

Properties

IUPAC Name |

1-(3-methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-10-3-2-4-12(7-10)16-13(17)15-9-11-5-6-14-8-11/h2-4,7,11,14H,5-6,8-9H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPZAASKSFRPPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a urea functional group linked to a pyrrolidine moiety and a methylphenyl group, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects.

- Antimicrobial Activity : In vitro studies have shown that derivatives of pyrrolidine compounds exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 0.0039 to 0.025 mg/mL, indicating potent activity against these pathogens .

- Anticancer Properties : Research indicates that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines through the modulation of specific signaling pathways. The exact pathways involved remain an area of ongoing investigation.

Antimicrobial Studies

A study conducted on pyrrolidine derivatives demonstrated notable antibacterial effects. The following table summarizes the MIC values for selected compounds:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Sodium pyrrolidide | 0.025 | Pseudomonas aeruginosa |

| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.005 | Klebsiella pneumoniae |

These findings suggest that modifications in the structure can significantly enhance antimicrobial efficacy .

Anticancer Activity

In a separate study focusing on cancer cell lines, the compound was tested for its ability to inhibit cell proliferation. The results indicated a dose-dependent response with an IC50 value indicating significant cytotoxicity at lower concentrations:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

This data highlights the potential of this compound as a candidate for further development in cancer therapeutics .

Scientific Research Applications

Chemical Properties and Structure

The compound 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea has the molecular formula and a CAS number of 1505639-84-8. Its structure features a urea functional group attached to a pyrrolidine ring and a methylphenyl moiety, which contributes to its biological activity.

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that urea derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar urea compounds can inhibit cell growth in A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The mechanism often involves targeting specific signaling pathways that are crucial for tumor growth and survival .

-

CNS Disorders :

- Urea derivatives, including those structurally related to this compound, have been explored as allosteric modulators of G protein-coupled receptors (GPCRs). These receptors play critical roles in neurotransmission and are implicated in various central nervous system disorders such as depression and anxiety .

Pharmacological Insights

- Receptor Agonism :

- Cardiovascular Applications :

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(3-methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea with related urea derivatives and heterocyclic amines identified in the evidence:

Key Points of Comparison

Structural Differences Aromatic Substituents: The target compound features a 3-methylphenyl group, while 1-(1-naphthyl)-3-(m-tolyl)urea incorporates a bulkier 1-naphthyl substituent. Amine Moieties: The pyrrolidin-3-ylmethyl group (5-membered ring) in the target compound contrasts with the piperazine (6-membered ring) in the imidazopyridine derivative. Piperazine’s larger ring size and higher basicity may alter binding interactions in biological targets .

Physicochemical Properties

- Molecular Weight : The hydrochloride salt form of the target compound (269.78 g/mol) has a higher molecular weight than the imidazopyridine-piperazine derivative (238.72 g/mol), likely due to the additional methylphenyl group .

- Solubility : The hydrochloride salt form improves solubility in polar solvents compared to free bases, a common strategy in drug design .

Research and Commercial Availability The target compound and 1-(1-naphthyl)-3-(m-tolyl)urea are listed in multiple screening libraries (e.g., ChEMBL, ZINC) , suggesting their use in high-throughput pharmacological assays.

Implications of Structural Variations

- The 3-methylphenyl group may balance lipophilicity and steric hindrance, whereas the naphthyl group in related compounds could enhance target affinity at the cost of solubility .

- Synthetic Accessibility: The commercial availability of the target compound (e.g., EN 300-6492036) suggests established synthetic routes, whereas less-annotated compounds may require custom synthesis .

Q & A

Basic: What are the optimal synthetic routes for 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea, and how can reaction yields be maximized?

Methodological Answer:

The synthesis typically involves coupling a substituted phenyl isocyanate with a pyrrolidine-containing amine. Key steps include:

- Solvent Selection: Use anhydrous dichloromethane or ethanol to minimize side reactions .

- Temperature Control: Maintain 0–5°C during the initial coupling to suppress urea hydrolysis; gradual warming to room temperature ensures completion .

- Catalytic Additives: Triethylamine (1.2 eq.) enhances nucleophilicity of the pyrrolidine amine, improving yields to ~70–85% .

- Purification: Column chromatography (silica gel, 9:1 DCM:MeOH) or recrystallization from EtOAc/hexane achieves >95% purity .

Basic: How can structural elucidation of this urea derivative be performed to confirm regiochemistry?

Methodological Answer:

- NMR Analysis:

- Mass Spectrometry (HRMS): Exact mass matching (e.g., C₁₃H₂₀ClN₃O: [M+H]⁺ = 270.14) validates molecular formula .

- X-ray Crystallography: Resolves ambiguities in substituent positioning on the pyrrolidine ring .

Advanced: What strategies address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

- Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to maintain compound stability .

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the pyrrolidine nitrogen to enhance hydrophilicity .

- Micellar Encapsulation: Formulate with non-ionic surfactants (e.g., Poloxamer 407) for cell-based assays .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

- Core Modifications:

- Biological Assays:

Advanced: What analytical methods resolve contradictions in reported IC₅₀ values across studies?

Methodological Answer:

- Standardized Protocols:

- Data Normalization: Include reference inhibitors (e.g., staurosporine) to control for batch-to-batch variability .

Basic: What are the recommended storage conditions to prevent hygroscopic degradation?

Methodological Answer:

- Desiccated Environment: Store at –20°C under argon in amber vials with molecular sieves (3Å) .

- Stability Monitoring: Perform monthly HPLC checks; degradation >5% warrants repurification .

Advanced: How can enantiomeric purity of the pyrrolidine moiety be ensured during synthesis?

Methodological Answer:

- Chiral Resolution: Use (R)- or (S)-BINOL-based catalysts during amine synthesis to achieve >99% ee .

- Analytical Validation: Chiral HPLC (Chiralpak AD-H column, heptane:IPA 90:10) confirms enantiopurity .

Basic: What in vitro models are suitable for preliminary toxicity profiling?

Methodological Answer:

- Hepatotoxicity: Primary human hepatocytes (3D spheroid cultures) assess CYP3A4 inhibition .

- Cardiotoxicity: hERG channel inhibition assays (patch-clamp) at 1–30 µM .

Advanced: How can target engagement be profiled in complex biological systems?

Methodological Answer:

- Photoaffinity Labeling: Incorporate a diazirine moiety into the urea scaffold for crosslinking studies .

- Thermal Proteome Profiling (TPP): Monitor protein melting shifts in cell lysates to identify binding partners .

Advanced: What computational tools predict metabolic liabilities of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.